Benzyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are present in many biologically active compounds and pharmaceuticals . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, consisting of two nitrogen atoms at positions 1 and 3 in the six-member ring .
Synthesis Analysis
The synthesis of triazole-containing compounds often involves the use of 3-amino-1,2,4-triazole . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
Triazoles have a molecular formula of C2H3N3 and operate as isosteres of amide, ester, and carboxylic acid . Depending on the position of the nitrogen atom in the five-membered ring, there are two possible isomers of triazole: 1,2,3 and 1,2,4-triazoles .Chemical Reactions Analysis
Triazoles can participate in various chemical reactions due to their unique structure and properties . They can act as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .Scientific Research Applications
Synthesis and Biological Activities
The compound is part of a broader class of triazolopyrimidines, which have been synthesized and evaluated for various biological activities. For instance, a series of triazolopyrimidines, similar in structure to the specified compound, has been synthesized using the Biginelli protocol. These compounds were evaluated for their antimicrobial and antioxidant activities, suggesting their potential application in the development of new antimicrobial agents with antioxidant properties (V. P. Gilava, P. Patel, H. Ram, & J. H. Chauhan, 2020).
Heterocyclic Chemistry
In heterocyclic chemistry, the synthesis of fused systems containing an angular nitrogen atom has been reported, providing insights into the chemical properties and reactions of compounds within the same family as the specified compound. These syntheses contribute to the understanding of the structural and reactivity patterns of triazolopyrimidines, which are valuable for designing novel compounds with potential pharmacological activities (Геворг Г. Данагулян, Л. Г. Саакян, & Г. А. Паносян, 2012).
Metal-Free Synthesis
A notable advancement in the synthesis of triazolopyrimidines involves a metal-free method for the oxidative formation of N-N bonds. This approach offers a convenient and efficient route to biologically significant triazolopyrimidine skeletons, highlighting the continuous development of novel synthetic methodologies that could be applied to synthesize derivatives of the specified compound for research purposes (Zisheng Zheng et al., 2014).
Antiproliferative and Anti-Angiogenic Properties
Research into fluorinated derivatives of triazolopyrimidines has demonstrated potential anticancer activities. Such compounds were designed as potential anticancer agents, and their synthesis was developed to explore antiproliferative and anti-angiogenic properties. This indicates the potential of the specified compound or its derivatives to be investigated for similar biological activities, contributing to cancer research and therapy development (A. Dolzhenko et al., 2015).
Mechanism of Action
Target of Action
It is known that triazole compounds, which include the 1,2,4-triazolo[1,5-a]pyrimidine core of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
It is known that triazole compounds can interact with their targets in various ways, leading to changes in the biological system . For instance, some triazole compounds have been found to act as inhibitors for certain enzymes .
Biochemical Pathways
Triazole compounds are known to affect various biochemical pathways due to their ability to interact with different enzymes and receptors .
Result of Action
It is known that triazole compounds can have various effects at the molecular and cellular level due to their interactions with different enzymes and receptors .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Benzyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been found to exhibit inhibitory activity against CDK2/cyclin A2, a key enzyme involved in cell cycle regulation . This suggests that the compound may interact with this enzyme, potentially affecting its function and influencing biochemical reactions within the cell .
Cellular Effects
In terms of cellular effects, this compound has been shown to inhibit the growth of various cell lines . Specifically, it has demonstrated cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This suggests that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its inhibitory activity against CDK2/cyclin A2 . This could involve binding interactions with this enzyme, leading to its inhibition or activation, and subsequent changes in gene expression .
Properties
IUPAC Name |
benzyl 5-methyl-7-(2-phenylmethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3/c1-19-24(26(32)34-17-21-12-6-3-7-13-21)25(31-27(30-19)28-18-29-31)22-14-8-9-15-23(22)33-16-20-10-4-2-5-11-20/h2-15,18,25H,16-17H2,1H3,(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZDZNBLZHBWNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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